

molecular formula and exact mass of tert-Butyl 4-aminobenzoate-13C6

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Compound of Interest

Compound Name: *tert-Butyl 4-aminobenzoate-13C6*

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In-Depth Technical Guide: tert-Butyl 4-aminobenzoate-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and analytical methodologies related to **tert-Butyl 4-aminobenzoate-13C6**, a stable isotope-labeled compound crucial for advanced research in drug metabolism and pharmacokinetics.

Core Compound Data

tert-Butyl 4-aminobenzoate-13C6 is the isotopically labeled form of tert-Butyl 4-aminobenzoate, where the six carbon atoms of the benzene ring are replaced with the Carbon-13 isotope. This labeling makes it an invaluable tool for tracer studies in various stages of drug development.^[1]

Property	Value
Molecular Formula	C ₅ ¹³ C ₆ H ₁₅ NO ₂
Molecular Weight	199.20 g/mol [1][2]
Exact Mass	199.130457 Da
Unlabeled Molecular Formula	C ₁₁ H ₁₅ NO ₂ [3]
Unlabeled Exact Mass	193.110278721 Da[4]
Synonyms	tert-Butyl 4-aminobenzoate-13C6, 4-Aminobenzoic acid tert-butyl ester-13C6

Experimental Protocols

The synthesis and analysis of **tert-Butyl 4-aminobenzoate-13C6** require precise and controlled experimental procedures. Below are detailed methodologies for its synthesis and characterization.

Synthesis of tert-Butyl 4-aminobenzoate-13C6

The synthesis of the labeled compound generally follows the synthetic route of its unlabeled counterpart, starting with the appropriately labeled precursor.

Starting Material: 4-Aminobenzoic acid-13C6

Procedure:

- **Acid Chloride Formation:** 4-Aminobenzoic acid-13C6 is suspended in thionyl chloride and gently refluxed. The reaction is monitored until the solution becomes clear, indicating the formation of 4-aminobenzoyl chloride-13C6. The excess thionyl chloride is then removed under reduced pressure.[5]
- **Esterification:** The resulting acid chloride is dissolved in a suitable solvent like dichloromethane. A solution of tert-butanol in dichloromethane is added dropwise to the stirred solution, typically cooled in an ice bath to manage the exothermic reaction.[5]

- **Work-up and Purification:** The reaction mixture is then neutralized, often with an aqueous sodium bicarbonate solution. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure **tert-Butyl 4-aminobenzoate-13C6**.[\[5\]](#)

Analytical Characterization

Mass Spectrometry (MS):

Mass spectrometry is a primary technique for confirming the identity and isotopic enrichment of **tert-Butyl 4-aminobenzoate-13C6**.

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement.
- **Data Acquisition:** The instrument is calibrated, and the sample is introduced via an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Data Analysis:** The resulting mass spectrum will show a molecular ion peak corresponding to the calculated exact mass of the labeled compound (199.130457 Da). The isotopic distribution pattern will confirm the presence of the six ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

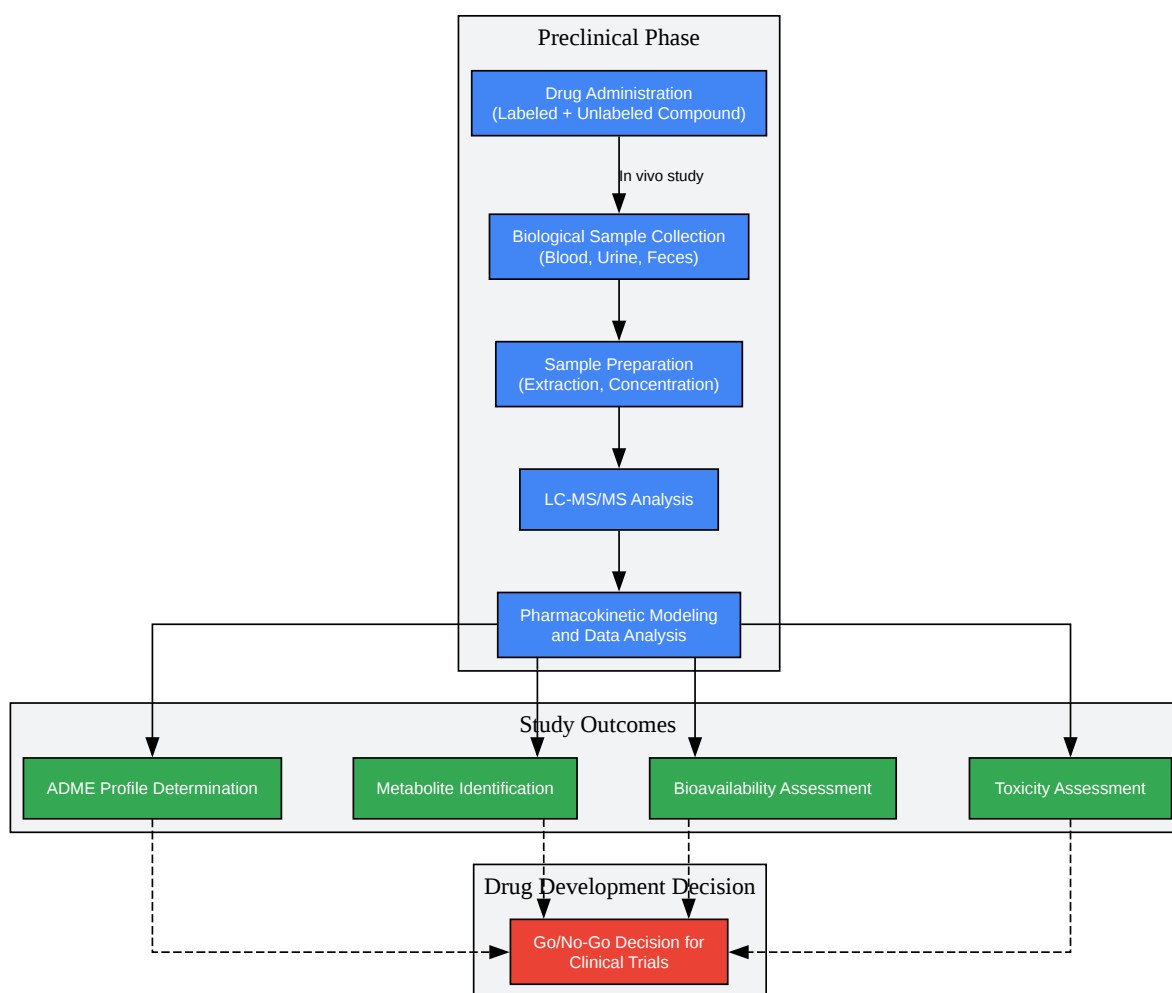
NMR spectroscopy is essential for structural elucidation and confirming the position of the isotopic labels.

- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **¹H NMR:** The proton NMR spectrum will be similar to the unlabeled compound, showing signals for the aromatic protons, the amino protons, and the tert-butyl protons.

- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbon atoms. The signals for the six labeled aromatic carbons will be significantly enhanced and will exhibit coupling with adjacent ^{13}C atoms, providing definitive evidence of the labeling pattern.

Application in Drug Development: A Workflow

Stable isotope-labeled compounds like **tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$** are instrumental in pharmacokinetic studies, serving as internal standards or tracers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.



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Caption: Workflow for an ADME study using a ¹³C-labeled compound.

This diagram illustrates the typical workflow where a ^{13}C -labeled compound is co-administered with its unlabeled counterpart to an animal model. Subsequent analysis of biological samples by LC-MS/MS allows for the precise quantification of the drug and its metabolites, leading to a comprehensive understanding of its pharmacokinetic profile. This data is critical for making informed decisions in the drug development pipeline.

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